5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a pharmaceutical intermediate . It has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .
The synthesis of substituted imidazoles, such as 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT). These complexes have shown significant potency under photo irradiation in both normoxia and hypoxia conditions .
The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chemical compound characterized by its unique structure and diverse applications in scientific research. The compound has the molecular formula and is recognized for its potential biological activities, particularly in medicinal chemistry.
This compound is synthesized from various precursors and has been studied for its application in developing new pharmaceuticals. The compound's synthesis often involves reactions with other benzimidazole derivatives, which serve as key intermediates in its production.
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one belongs to the class of benzimidazole derivatives. Benzimidazoles are a group of compounds known for their presence in many biologically active molecules, making them significant in medicinal chemistry.
The synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods, including:
One common synthetic route involves the reaction of 5,6-dichlorobenzimidazole with various reagents such as phosphorous oxybromide, which facilitates the formation of the desired product through substitution reactions. The purity of the synthesized compound is typically around 95%, and it can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and composition .
The molecular structure of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one features a benzimidazole ring with two chlorine substituents at positions 5 and 6, and a carbonyl group at position 2. The structural representation can be denoted by the SMILES notation: O=C1NC2=CC(Cl)=C(Cl)C=C2N1
.
This compound's unique arrangement of atoms contributes to its chemical reactivity and biological properties.
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one primarily involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the chlorine substituents may enhance the compound’s ability to bind within hydrophobic pockets of proteins, increasing its binding affinity to target sites .
The compound is typically presented as a solid with distinct physical characteristics:
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one exhibits notable chemical stability under standard laboratory conditions but may react under specific circumstances depending on the reagents involved .
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has several significant applications in scientific research:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in medicinal chemistry and drug discovery.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: